molecular formula C12H15NO4 B14206179 4-Acetamidophenyl propyl carbonate CAS No. 836597-41-2

4-Acetamidophenyl propyl carbonate

Cat. No.: B14206179
CAS No.: 836597-41-2
M. Wt: 237.25 g/mol
InChI Key: AHYLFQRWOBJBTE-UHFFFAOYSA-N
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Description

4-Acetamidophenyl propyl carbonate is an organic compound with the molecular formula C12H15NO4. It is a derivative of phenol and is characterized by the presence of an acetamido group and a propyl carbonate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetamidophenyl propyl carbonate typically involves the reaction of 4-acetamidophenol with propyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions generally include a temperature range of 0-25°C and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Acetamidophenyl propyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Acetamidophenyl propyl carbonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetamidophenyl propyl carbonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The propyl carbonate ester can undergo hydrolysis, releasing active compounds that exert their effects on cellular pathways. These interactions can modulate various biological processes, including enzyme activity and signal transduction .

Comparison with Similar Compounds

  • 4-Acetamidophenyl acetate
  • 4-Acetamidophenyl butyrate
  • 4-Acetamidophenyl heptanoate
  • 4-Acetamidophenyl benzoate

Comparison: 4-Acetamidophenyl propyl carbonate is unique due to its propyl carbonate ester group, which imparts distinct chemical and physical properties compared to its analogs. For instance, the propyl group provides increased hydrophobicity, which can influence the compound’s solubility and interaction with biological membranes. Additionally, the carbonate ester linkage offers different reactivity patterns, making it suitable for specific applications in drug delivery and materials science .

Properties

CAS No.

836597-41-2

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

(4-acetamidophenyl) propyl carbonate

InChI

InChI=1S/C12H15NO4/c1-3-8-16-12(15)17-11-6-4-10(5-7-11)13-9(2)14/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

AHYLFQRWOBJBTE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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